molecular formula C22H17F3N2OS B306656 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide

4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide

Cat. No. B306656
M. Wt: 414.4 g/mol
InChI Key: ZGDFPSIWPMMNFY-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of cancer cells and thus, has potential as an anticancer agent.
Biochemical and Physiological Effects:
4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide has been found to exhibit interesting biochemical and physiological effects. In vitro studies have shown that this compound has potent antioxidant activity, which may be beneficial in the treatment of various diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, it has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new drugs. Additionally, it has been found to exhibit interesting biochemical and physiological effects, which may be useful in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Additionally, more studies are needed to determine its potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential toxicity of this compound should be further investigated to determine its safety for use in humans.

Synthesis Methods

The synthesis of 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide involves the reaction of 2-(trifluoromethyl)benzaldehyde and 4-(phenylsulfanyl)methylbenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure 4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide.

Scientific Research Applications

4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide has been studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit promising activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, it has also been studied for its potential applications in the treatment of various other diseases such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide

Molecular Formula

C22H17F3N2OS

Molecular Weight

414.4 g/mol

IUPAC Name

4-(phenylsulfanylmethyl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H17F3N2OS/c23-22(24,25)20-9-5-4-6-18(20)14-26-27-21(28)17-12-10-16(11-13-17)15-29-19-7-2-1-3-8-19/h1-14H,15H2,(H,27,28)/b26-14+

InChI Key

ZGDFPSIWPMMNFY-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F

SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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